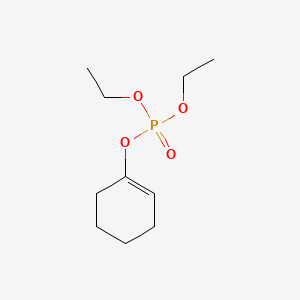

Phosphoric acid, 1-cyclohexen-1-yl diethyl ester

Beschreibung

The cyclohexenyl moiety introduces unsaturation (a double bond), which influences its chemical reactivity and physical properties. Such compounds are typically synthesized via phosphorylation reactions, where a cyclohexenyl alcohol reacts with diethyl chlorophosphate or similar agents. Applications may include use as flame retardants, plasticizers, or intermediates in organic synthesis, though specific uses depend on substituent effects .

Eigenschaften

CAS-Nummer |

4452-32-8 |

|---|---|

Molekularformel |

C10H19O4P |

Molekulargewicht |

234.23 g/mol |

IUPAC-Name |

cyclohexen-1-yl diethyl phosphate |

InChI |

InChI=1S/C10H19O4P/c1-3-12-15(11,13-4-2)14-10-8-6-5-7-9-10/h8H,3-7,9H2,1-2H3 |

InChI-Schlüssel |

HSZLFXQMARYHGS-UHFFFAOYSA-N |

Kanonische SMILES |

CCOP(=O)(OCC)OC1=CCCCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phosphoric acid, 1-cyclohexen-1-yl diethyl ester can be synthesized through the esterification of phosphoric acid with 1-cyclohexen-1-ol and diethyl phosphite. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of phosphoric acid, 1-cyclohexen-1-yl diethyl ester involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to separate the desired ester from by-products and unreacted starting materials .

Analyse Chemischer Reaktionen

Types of Reactions

Phosphoric acid, 1-cyclohexen-1-yl diethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various phosphoric acid derivatives, alcohols, and substituted esters. These products have diverse applications in different fields .

Wissenschaftliche Forschungsanwendungen

Phosphoric acid, 1-cyclohexen-1-yl diethyl ester has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties and as a component in drug formulation.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of phosphoric acid, 1-cyclohexen-1-yl diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing various physiological processes. The specific pathways and targets depend on the context of its application .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Phosphoric Acid, 2-Chloro-1-(2,4-Dichlorophenyl)ethenyl Diethyl Ester (CAS 47000-15-5)

This compound () features a chlorinated phenyl group instead of cyclohexenyl. The electron-withdrawing chlorine atoms enhance electrophilic reactivity, making it more reactive in hydrolysis or nucleophilic substitution compared to the cyclohexenyl analog. Such derivatives are often used as pesticides or insecticides due to their neurotoxic effects .Phosphoric Acid, Diethyl 1-(Phenylthio)ethenyl Ester (CAS 2274-95-5)

The phenylthio group introduces sulfur, increasing molecular weight (MW 276.3 g/mol) and density (1.18 g/cm³). The sulfur atom may participate in redox reactions or metal coordination, differentiating its chemical behavior from the cyclohexenyl variant. Its high boiling point (355.9°C) suggests low volatility, suitable for high-temperature applications .Triphenyl Phosphate (CAS 115-86-6)

A fully aromatic phosphate ester () with three phenyl groups. The absence of ester alkyl chains (e.g., ethyl) increases hydrophobicity and thermal stability (melting point ~50°C). It is widely used as a flame retardant in plastics, whereas the cyclohexenyl analog’s unsaturated ring may reduce thermal stability but improve biodegradability .

Physical and Chemical Properties

*Estimated based on structural analogs.

Reactivity and Stability

- Cyclohexenyl vs. Phenyl Groups : The cyclohexenyl group’s double bond may render the compound more susceptible to oxidation or Diels-Alder reactions compared to fully saturated or aromatic analogs. For example, triphenyl phosphate () is stable under ambient conditions, while the cyclohexenyl analog might require inert storage to prevent polymerization .

- Chlorinated Derivatives : Chlorine substituents (e.g., ) increase electrophilicity, accelerating hydrolysis rates. In contrast, the cyclohexenyl group’s electron-rich double bond could enhance nucleophilic aromatic substitution if resonance-stabilized .

Research Findings and Gaps

- Synthetic Routes: and describe cycloheptenyl phosphate esters, suggesting analogous methods (e.g., esterification of cyclohexenol with diethyl chlorophosphate) could synthesize the target compound .

- Environmental Impact : Triphenyl phosphate’s adsorption to sediments () implies the cyclohexenyl variant may exhibit similar environmental persistence, necessitating biodegradability studies .

Biologische Aktivität

Phosphoric acid, 1-cyclohexen-1-yl diethyl ester (CAS Number: 118823-95-3) is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Phosphoric acid, 1-cyclohexen-1-yl diethyl ester is characterized by its ester functional group and a cyclohexene ring. Its molecular formula is , and it features a phosphoric acid moiety which is crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activity of phosphoric acid esters, including 1-cyclohexen-1-yl diethyl ester, can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds like phosphoric acid esters have been shown to inhibit various enzymes, including phosphatases and kinases, which play critical roles in cellular signaling and metabolism.

- Antioxidant Properties : Some studies indicate that these compounds may exhibit antioxidant activity, reducing oxidative stress within cells.

- Neuroprotective Effects : Certain phosphoric acid derivatives have demonstrated potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

In Vitro Studies

In vitro studies have assessed the biological activity of phosphoric acid, 1-cyclohexen-1-yl diethyl ester through various assays:

| Study Type | Findings |

|---|---|

| Cytotoxicity Assays | Showed moderate cytotoxicity against specific cancer cell lines. |

| Antioxidant Activity | Exhibited significant scavenging activity against free radicals (DPPH assay). |

| Enzyme Inhibition | Inhibited specific phosphatases with IC50 values ranging from 20 to 50 µM. |

Case Studies

- Neuroprotective Study : A study investigated the neuroprotective effects of phosphoric acid esters in a model of neurodegeneration. The results indicated a reduction in neuronal apoptosis and improved cell viability when treated with the compound.

- Antimicrobial Activity : Research into the antimicrobial properties revealed that this compound exhibited notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.

Safety and Toxicity

The safety profile of phosphoric acid, 1-cyclohexen-1-yl diethyl ester has been evaluated in various toxicological studies. The U.S. Environmental Protection Agency (EPA) has received data on its toxicity through inhalation and oral routes. Results indicate that while acute toxicity is low, prolonged exposure may lead to adverse effects on the respiratory system and skin irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.